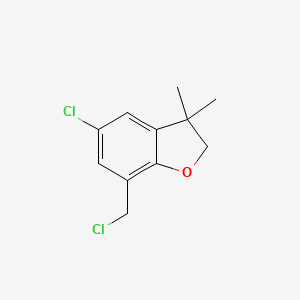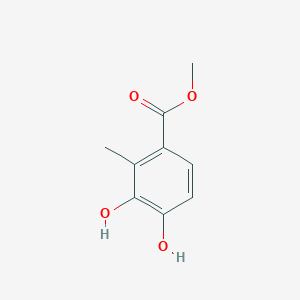
1,2-Difluoro-4-(phenylmethoxy)benzene
Overview
Description
1,2-Difluoro-4-(phenylmethoxy)benzene is an aromatic compound with the molecular formula C13H10F2O. It is characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-Difluoro-4-(phenylmethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene and phenylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by the addition of 1,2-difluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Difluoro-4-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form a phenylmethoxy radical, which can further react to form various oxidation products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Scientific Research Applications
1,2-Difluoro-4-(phenylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Medicine: Due to its potential therapeutic properties, this compound is being explored as a candidate for new pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(phenylmethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to oxidative stress and apoptosis.
Comparison with Similar Compounds
1,2-Difluoro-4-(phenylmethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
1,2-Difluorobenzene: This compound lacks the phenylmethoxy group and has different chemical properties and reactivity.
1,4-Difluorobenzene: This isomer has the fluorine atoms in different positions, leading to variations in its chemical behavior.
1,2-Difluoro-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a phenylmethoxy group, resulting in different applications and reactivity.
Properties
IUPAC Name |
1,2-difluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBOMWNZYRNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)


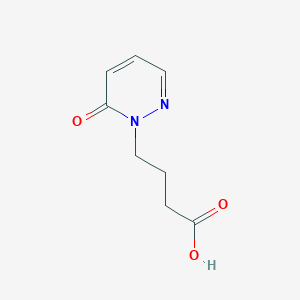

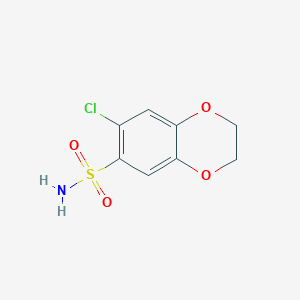
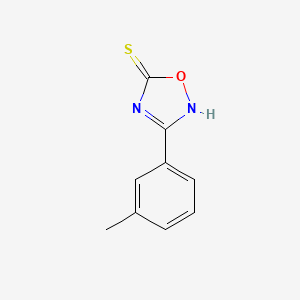

![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)
